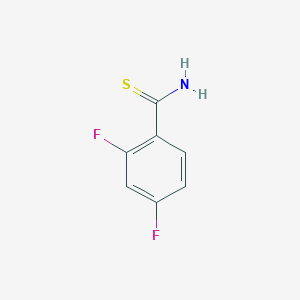

2,4-difluorobenzene-1-carbothioamide

Description

Properties

IUPAC Name |

2,4-difluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHAZBCWHUCIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381882 | |

| Record name | 2,4-Difluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-92-3 | |

| Record name | 2,4-Difluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIFLUOROBENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Difluorobenzene-1-carbothioamide from 2,4-Difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-difluorobenzene-1-carbothioamide, a valuable intermediate in medicinal chemistry and materials science, from the readily available starting material, 2,4-difluorobenzonitrile. This document provides a comprehensive overview of a common and effective synthetic route, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.

Introduction

The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis, providing access to a class of compounds with diverse applications. Thioamides are key building blocks for the synthesis of various sulfur-containing heterocycles, which are prevalent in many biologically active molecules. The target molecule, this compound, incorporates a difluorinated phenyl ring, a structural motif often employed in drug design to enhance metabolic stability and binding affinity. This guide focuses on a reliable method for the synthesis of this compound.

Reaction Pathway

The synthesis of this compound from 2,4-difluorobenzonitrile is typically achieved through the addition of a sulfur source to the nitrile group. A common and effective method involves the use of a sulfhydrating agent, such as sodium hydrosulfide (NaSH), in a suitable solvent.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aromatic thioamides from their corresponding nitriles using sodium hydrosulfide. While specific data for the 2,4-difluoro derivative is not extensively published, this table provides a general framework based on similar reactions.[1]

| Parameter | Value | Notes |

| Starting Material | 2,4-Difluorobenzonitrile | - |

| Reagent 1 | Sodium Hydrosulfide (NaSH) | Typically used in excess (e.g., 2 equivalents) |

| Reagent 2 | Magnesium Chloride (MgCl₂) | 1 equivalent |

| Solvent | Dimethylformamide (DMF) | Anhydrous grade recommended |

| Reaction Temperature | Room Temperature | Mild reaction conditions |

| Reaction Time | 12 - 24 hours | Monitored by TLC |

| Product Yield | 80 - 99% | Reported for various aromatic nitriles[1] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from 2,4-difluorobenzonitrile. This procedure is adapted from a general method for the synthesis of aromatic primary thioamides.[1]

Materials:

-

2,4-Difluorobenzonitrile

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (1.0 eq).

-

Addition of Reagents: Add anhydrous magnesium chloride (1.0 eq) and anhydrous dimethylformamide (DMF) to the flask. Stir the mixture under an inert atmosphere (nitrogen or argon) until the solids are dissolved.

-

Sulfhydration: To the stirred solution, add sodium hydrosulfide hydrate (2.0 eq) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, pour the mixture into deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-difluorobenzonitrile using sodium hydrosulfide offers a straightforward and efficient method for obtaining this valuable chemical intermediate. The procedure utilizes readily available reagents and proceeds under mild conditions, making it suitable for laboratory-scale synthesis. The detailed protocol and workflow provided in this guide are intended to assist researchers in the successful preparation of this compound for applications in drug discovery and materials science.

References

preparation of 2,4-difluorobenzene-1-carbothioamide experimental protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the experimental preparation of 2,4-difluorobenzene-1-carbothioamide, a valuable building block in medicinal chemistry and materials science. This guide details the synthetic route, experimental protocol, and characterization of the target compound.

Overview

This compound, also known as 2,4-difluorothiobenzamide, is an organic compound featuring a difluorinated benzene ring attached to a carbothioamide functional group. The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in the design of novel therapeutic agents and functional materials.

Compound Profile

| Parameter | Value |

| IUPAC Name | 2,4-difluorobenzenecarbothioamide |

| Synonyms | 2,4-Difluorothiobenzamide |

| CAS Number | 175276-92-3 |

| Molecular Formula | C₇H₅F₂NS |

| Molecular Weight | 173.18 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 131°C |

| Boiling Point | 233.9°C at 760 mmHg |

Synthetic Pathway

The most common and efficient method for the synthesis of this compound is through the thionation of the corresponding amide, 2,4-difluorobenzamide. This transformation is typically achieved using a thionating agent such as Lawesson's reagent. The precursor, 2,4-difluorobenzamide, is commercially available.

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on established methods for the thionation of amides using Lawesson's reagent.

Materials:

-

2,4-Difluorobenzamide (C₇H₅F₂NO)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-difluorobenzamide (1.0 equivalent) in anhydrous THF.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 0.6 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Stoichiometry and Yield

| Reactant/Product | Molar Mass ( g/mol ) | Moles (Relative) | Mass (Relative) |

| 2,4-Difluorobenzamide | 157.12 | 1.0 eq | 157.12 g |

| Lawesson's Reagent | 404.47 | 0.55 eq | 222.46 g |

| This compound | 173.18 | Theoretical: 1.0 eq | Theoretical: 173.18 g |

| Expected Yield | Typically >80% |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Lawesson's reagent and its byproducts have a strong, unpleasant odor. Handle with care and quench any residual reagent and byproducts with bleach before disposal.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S bond of the thioamide.

-

Melting Point Analysis: To assess the purity of the final compound.

Spectroscopic and Biological Profile of 2,4-Difluorothiobenzamide (CAS 175276-92-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and biological characteristics of 2,4-Difluorothiobenzamide (CAS 175276-92-3). The information is structured to be a valuable resource for researchers in chemistry and drug development, offering predicted spectroscopic data, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Chemical Identity and Properties

-

Chemical Name: 2,4-Difluorothiobenzamide

-

Synonyms: 2,4-Difluorobenzene-1-carbothioamide

-

CAS Number: 175276-92-3

-

Molecular Formula: C₇H₅F₂NS

-

Molecular Weight: 173.18 g/mol

Predicted Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of 2,4-Difluorothiobenzamide.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 9.5 - 10.5 | Broad Singlet | Thioamide N-H |

| ~ 7.8 - 8.2 | Multiplet | Aromatic C-H (ortho to C=S) |

| ~ 7.0 - 7.4 | Multiplet | Aromatic C-H |

| ~ 6.8 - 7.0 | Multiplet | Aromatic C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~ 195 - 205 | Thioamide C=S |

| ~ 160 - 165 (d, J ≈ 250 Hz) | Aromatic C-F |

| ~ 130 - 135 (d, J ≈ 10 Hz) | Aromatic C-H |

| ~ 115 - 120 (d, J ≈ 20 Hz) | Aromatic C-H |

| ~ 105 - 110 (dd) | Aromatic C-H |

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Difluorothiobenzamide is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3100 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1585 | Aromatic C=C stretching |

| 1500 - 1400 | Aromatic C=C stretching |

| 1400 - 1200 | C-N stretching and N-H bending |

| 1200 - 1000 | C-F stretching |

| ~ 700 | C=S stretching |

2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 2,4-Difluorothiobenzamide is expected to exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment |

| 173 | Molecular ion [M]⁺ |

| 156 | [M - NH]⁺ |

| 140 | [M - SH]⁺ |

| 127 | [C₆H₃F₂]⁺ |

| 99 | [C₅H₂F₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like 2,4-Difluorothiobenzamide.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Introduction (Direct Insertion Probe for EI-MS):

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

-

Ionization and Analysis:

-

Heat the probe to volatilize the sample into the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Potential Biological Activity and Signaling Pathways

Thioamide-containing compounds have been investigated for a range of biological activities. While specific studies on 2,4-difluorothiobenzamide are limited, derivatives of thiobenzamide have shown promise as antifungal and antiproliferative agents.[1]

-

Antifungal Activity: Thioamides can act as antifungal agents by targeting key cellular processes in fungi. One proposed mechanism involves the inhibition of enzymes essential for cell wall synthesis or other metabolic pathways.[2] Some thioamide-containing compounds have been shown to enhance the efficacy of existing antifungal drugs, suggesting a potential role in overcoming drug resistance.[1]

-

Antiproliferative Activity: Certain thioamide derivatives have demonstrated cytotoxicity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and can include the inhibition of microtubule polymerization, which is crucial for cell division, or the induction of apoptosis through pathways involving mitochondrial dysfunction.[3][4] Some metal complexes of thioamides have also shown potent anticancer activity.[1]

Further research is required to elucidate the specific biological targets and signaling pathways affected by 2,4-difluorothiobenzamide.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Prethioviridamide, an Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptide with a Polythioamide Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,4-Difluorobenzene-1-carbothioamide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-difluorobenzene-1-carbothioamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols for accurately determining its solubility in various common organic solvents. Furthermore, it discusses the theoretical considerations that govern the solubility of aromatic thioamides and presents a structured framework for the systematic evaluation and data presentation of solubility studies. This guide is intended to be a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or developing applications for this compound.

Introduction

This compound is an organic compound featuring a difluorinated benzene ring attached to a carbothioamide functional group. The presence of two highly electronegative fluorine atoms and the polar thioamide group suggests that this compound will exhibit a range of solubilities in different organic solvents, influenced by factors such as solvent polarity, hydrogen bonding capabilities, and temperature.[1] A thorough understanding of its solubility is critical for a variety of applications, including its use as a chemical intermediate in organic synthesis, in the development of novel pharmaceuticals, and in materials science.

This guide provides standardized methodologies for determining the solubility of this compound, ensuring reproducible and comparable results across different laboratories.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will be most soluble in a solvent that has similar intermolecular forces. For this compound, the key structural features influencing its solubility are:

-

The Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Fluorine Substituents: The two fluorine atoms are highly electronegative, creating dipole moments on the benzene ring and increasing its polarity compared to unsubstituted benzene. This can enhance solubility in more polar solvents.

-

The Carbothioamide Group (-C(=S)NH₂): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the sulfur and nitrogen atoms). This group will strongly favor interactions with polar protic and aprotic solvents.

Therefore, it is expected that this compound will have limited solubility in nonpolar solvents like hexane and higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic Solvents | |||||

| Methanol | CH₃OH | Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | Protic | 25 | Data to be determined | Data to be determined |

| Isopropanol | C₃H₈O | Protic | 25 | Data to be determined | Data to be determined |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | C₂H₃N | Aprotic | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | 25 | Data to be determined | Data to be determined |

| Nonpolar Solvents | |||||

| Hexane | C₆H₁₄ | Nonpolar | 25 | Data to be determined | Data to be determined |

| Toluene | C₇H₈ | Nonpolar | 25 | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Nonpolar | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporation.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Materials:

-

This compound

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Other materials as listed for the gravimetric method

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Carefully take a known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

-

Workflow and Process Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

Technical Guide: Physicochemical Properties and Synthetic Pathway of 2,4-Difluorobenzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point of 2,4-difluorobenzene-1-carbothioamide, a compound of interest in medicinal chemistry and materials science. The document outlines a standard experimental protocol for melting point determination and presents a plausible synthetic workflow for its preparation. Additionally, it illustrates the strategic role of fluorine substitution in drug design.

Physicochemical Data

The melting point is a critical physical constant used to characterize a solid compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 175276-92-3 | C₇H₅F₂NS | 173.18 | 131 |

| [1] |

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a crystalline organic solid like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp apparatus). This method is based on standard laboratory techniques.[2][3]

Objective: To determine the temperature range over which the solid sample melts and becomes a liquid.

Materials and Apparatus:

-

This compound (powdered)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (if sample is not finely powdered)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[3]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[3]

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

To pack the sample into the sealed end, tap the bottom of the capillary tube gently on a hard surface or drop it through a long glass tube.[3]

-

The packed sample height should be approximately 2-3 mm to ensure uniform heating.[3][4]

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.[2]

-

Ensure the thermometer is correctly placed in its designated well.

-

Set the starting temperature on the apparatus to about 15-20°C below the expected melting point of 131°C.

-

-

Melting Point Measurement:

-

Turn on the apparatus and begin heating. For an initial, rapid determination, a heating rate of 10-15°C per minute can be used to find an approximate melting range.

-

For an accurate measurement, prepare a new sample and heat rapidly to a temperature about 10°C below the approximate melting point found.

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[2][4]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T2).

-

The melting point is reported as the range T1 – T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[2]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

It is good practice to perform at least two measurements to ensure consistency.[2]

-

Visualizations: Synthesis and Logical Relationships

The following diagrams illustrate a potential synthetic pathway for this compound and the rationale for using fluorine in drug design.

Caption: A plausible synthetic workflow for this compound.

References

Stability of 2,4-Difluorobenzene-1-carbothioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,4-difluorobenzene-1-carbothioamide under various conditions. Given the limited publicly available stability data for this specific compound, this document outlines the established principles and methodologies for conducting robust stability studies, drawing upon general knowledge of thioamides and fluorinated aromatic compounds. It serves as a practical framework for researchers to design and execute stability protocols, ensuring the integrity and quality of this compound in research and development.

Introduction to the Stability of Thioamides

This compound is an organic compound featuring a difluorinated benzene ring and a carbothioamide functional group.[1][2] The presence of electronegative fluorine atoms and the thioamide moiety suggests potential susceptibility to degradation under various environmental conditions.[1] Stability testing is a critical component of the drug development process, providing essential information on how the quality of a substance varies with time under the influence of factors such as temperature, humidity, and light.[3][4] Such studies are vital for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing appropriate storage conditions and shelf-life.[3][4]

For novel compounds like this compound, "forced degradation" or "stress testing" is employed.[3][4] This involves subjecting the compound to conditions more severe than standard accelerated stability testing to intentionally induce degradation.[4][5] The primary objective is to identify likely degradation products and establish degradation pathways, which is crucial for developing and validating stability-indicating analytical methods.[3][6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the chemistry of the thioamide and difluorobenzene moieties.

-

Hydrolysis: The carbothioamide group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid (2,4-difluorobenzoic acid) and hydrogen sulfide or ammonium bisulfide.

-

Oxidation: The sulfur atom in the thioamide group is prone to oxidation, which could yield sulfoxides or sulfones.

-

Photodegradation: Aromatic compounds and thioamides can be sensitive to light. Photolytic degradation may involve complex radical reactions, potentially leading to cleavage of the C-S bond or modifications to the aromatic ring.

-

Thermal Degradation: Elevated temperatures can induce decomposition. The stability of the C-F bonds and the thioamide group at high temperatures would need to be assessed.

Methodologies for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

3.1.1. Acid and Base Hydrolysis

-

Protocol: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media. A solution in neutral (purified water) should also be prepared as a control. The solutions are typically heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at specified time points, neutralized, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.1.2. Oxidative Degradation

-

Protocol: A solution of the compound is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures. Samples are taken at various intervals and analyzed to determine the extent of degradation and identify any oxidation products.

3.1.3. Thermal Degradation

-

Protocol: The solid compound is exposed to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) in a thermostatically controlled oven. The effect of humidity can also be investigated by conducting the study at a specific relative humidity. Samples are analyzed at set time points.

3.1.4. Photostability

-

Protocol: The solid compound and/or a solution of the compound are exposed to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample is stored under the same conditions but protected from light. The samples are then analyzed for degradation.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. The development and validation of such a method should demonstrate specificity for the parent compound in the presence of its degradants. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for the identification and structural elucidation of the degradation products.[7]

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are exemplars of how stability data for this compound could be structured.

Table 1: Exemplar Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 24 | 80 | Data | Data |

| Base Hydrolysis | 0.1 N NaOH | 8 | 60 | Data | Data |

| Oxidation | 3% H₂O₂ | 12 | 25 | Data | Data |

| Thermal (Solid) | Dry Heat | 48 | 105 | Data | Data |

| Photolytic (Solid) | ICH Light Source | 24 | 25 | Data | Data |

Table 2: Exemplar Chromatographic Purity of this compound under Stressed Conditions

| Stress Condition | Time (hours) | Parent Compound Peak Area (%) | Degradation Product 1 RRT | Degradation Product 2 RRT | Total Impurities (%) |

| Initial | 0 | Data | - | - | Data |

| 0.1 N HCl, 80°C | 8 | Data | Data | Data | Data |

| 24 | Data | Data | Data | Data | |

| 0.1 N NaOH, 60°C | 4 | Data | Data | Data | Data |

| 8 | Data | Data | Data | Data | |

| 3% H₂O₂, 25°C | 6 | Data | Data | Data | Data |

| 12 | Data | Data | Data | Data |

RRT = Relative Retention Time

Visualizing the Stability Study Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for a comprehensive stability study of a chemical compound.

Conclusion

References

- 1. CAS 175276-92-3: this compound [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Potential Biological Activities of 2,4-Difluorobenzene-1-carbothioamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4-difluorobenzene-1-carbothioamide represent a class of organofluorine compounds with significant potential in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can substantially alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The carbothioamide group, a sulfur analog of an amide, is a key pharmacophore known to chelate metal ions and form strong hydrogen bonds, contributing to a wide range of biological activities. This technical guide provides an in-depth overview of the reported antimicrobial, anticancer, and enzyme inhibitory activities of compounds structurally related to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While direct studies on this compound are limited, this guide draws upon data from closely related fluorinated thiourea, benzamide, and thiosemicarbazide derivatives to extrapolate potential activities and guide future research.

Antimicrobial Activity

Fluorinated carbothioamide and related derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the fluorine atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various fluorinated carbothioamide and thiourea derivatives against different microbial strains.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Fluorinated Pyridine Thiourea | 4a (structure not specified) | Candida albicans | 1.95 | [1] |

| Fluorinated Pyridine Thiourea | 4a (structure not specified) | Aspergillus fumigatus | 7.81 | [1] |

| Fluorinated Pyridine Thiourea | 4a (structure not specified) | Staphylococcus aureus | 3.91 | [1] |

| Fluorinated Pyridine Thiourea | 4a (structure not specified) | Bacillus subtilis | 1.95 | [1] |

| Fluorinated Pyridine Thiourea | 4a (structure not specified) | Escherichia coli | 15.63 | [1] |

| Fluorinated Pyridine Thiourea | 4a (structure not specified) | Pseudomonas aeruginosa | 7.81 | [1] |

| Fluorobenzoylthiosemicarbazides | 15a (trifluoromethyl derivative) | Staphylococcus aureus (clinical isolate) | 7.82 - 31.25 | [2] |

| Fluorobenzoylthiosemicarbazides | 15b (trifluoromethyl derivative) | Staphylococcus aureus (clinical isolate) | 7.82 - 31.25 | [2] |

| Fluorobenzoylthiosemicarbazides | 16b (trifluoromethyl derivative) | Staphylococcus aureus (clinical isolate) | 7.82 - 31.25 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains, based on methodologies described in the cited literature.[2][3]

Figure 1. Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Several studies have highlighted the potential of fluorinated thiourea and benzamide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of related fluorinated compounds against different human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Pyridine Thiourea | 4a (structure not specified) | HepG2 (Liver Carcinoma) | 4.8 | [1] |

| 1,3-Disubstituted Thiourea | Fluorinated derivative 8 | SW480 (Colon Cancer) | ≤ 10 | [4] |

| 1,3-Disubstituted Thiourea | Fluorinated derivative 8 | SW620 (Colon Cancer) | ≤ 10 | [4] |

| 1,3-Disubstituted Thiourea | Fluorinated derivative 8 | PC3 (Prostate Cancer) | ≤ 10 | [4] |

| 1,3-Disubstituted Thiourea | Fluorinated derivative 8 | K-562 (Leukemia) | ≤ 10 | [4] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | - | MCF-7 (Breast Cancer) | 0.31 | [5] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | - | T47D (Breast Cancer) | 0.94 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic activity of compounds on cancer cell lines.[1][5]

Figure 2. Workflow for the MTT Cytotoxicity Assay.

Potential Mechanism of Action: Induction of Apoptosis

Studies on structurally related thiourea derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis.[4][6] Dichlorophenyl and fluorinated thiourea derivatives have been observed to induce a high percentage of late apoptosis in colon cancer cells.[4] The proposed mechanism involves the activation of caspases, key enzymes in the apoptotic cascade.

Figure 3. Proposed Apoptotic Pathway Induced by Thiourea Derivatives.

Enzyme Inhibition

The carbothioamide and related functionalities can act as inhibitors of various enzymes, which is a promising avenue for drug development.

Quantitative Enzyme Inhibition Data

The following table provides IC50 values for the inhibition of SIRT1 (Sirtuin 1), a class III histone deacetylase, by 2-anilinobenzamide derivatives, which share structural similarities with the topic compounds.

| Compound Class | Derivative | Enzyme | IC50 (µM) | Reference |

| 2-Anilinobenzamide | 3 (structure not specified) | SIRT1 | Not specified, active | [7] |

| 2-Anilinobenzamide | 5 (structure not specified) | SIRT1 | Not specified, active | [7] |

Experimental Protocol: Enzyme Inhibition Assay

The following is a general protocol for an in vitro enzyme inhibition assay.

Figure 4. General Workflow for an Enzyme Inhibition Assay.

Conclusion

Derivatives of this compound and structurally related compounds exhibit a promising spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The data and protocols presented in this guide suggest that this class of compounds warrants further investigation. Future research should focus on the synthesis and screening of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets responsible for their biological effects. Such studies will be crucial for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

References

- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Molecular Structure of 2,4-Difluorobenzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the determination of the molecular structure of 2,4-difluorobenzene-1-carbothioamide. In the absence of specific published experimental or computational studies for this molecule, this document provides a robust framework based on established computational chemistry protocols commonly applied to analogous compounds. The core of this guide is the application of Density Functional Theory (DFT) for geometry optimization and the prediction of structural parameters. Furthermore, it details a standard experimental protocol for single-crystal X-ray diffraction, the definitive method for structural validation. This document serves as a procedural blueprint for researchers seeking to characterize this compound and similar novel compounds, ensuring a rigorous and validated approach to molecular structure elucidation.

Introduction

This compound is a halogenated aromatic thioamide. The presence of the difluorinated benzene ring and the carbothioamide group suggests potential applications in medicinal chemistry and materials science, as these moieties are known to influence pharmacokinetic properties and intermolecular interactions. A precise understanding of its three-dimensional structure is fundamental for any future research, including molecular docking studies, rational drug design, and the development of structure-activity relationships.

This guide presents a standardized methodology for the theoretical calculation and experimental validation of the molecular structure of this compound.

Theoretical Calculations: A Methodological Approach

The primary tool for the theoretical investigation of molecular structures is quantum chemistry, with Density Functional Theory (DFT) being a widely used and reliable method.

Computational Protocol

A recommended computational approach for determining the equilibrium geometry of this compound is outlined below. This protocol is based on methodologies frequently reported for similar aromatic amides and thioamides.

-

Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure is optimized using DFT. A common and effective combination of functional and basis set for such molecules is B3LYP/6-311++G(d,p) . This level of theory provides a good balance between accuracy and computational cost for organic molecules containing second-row elements and halogens. The optimization calculation should be performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

Derivation of Structural Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted.

Hypothetical Structural Data

The following table presents a set of hypothetical, yet chemically plausible, structural parameters for this compound, as would be obtained from the aforementioned DFT calculations. These values are based on typical bond lengths and angles for similar molecular fragments.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | (Å) | |

| C=S | 1.685 | |

| C-N | 1.360 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| C-F | 1.350 | |

| C-H (aromatic) | 1.085 | |

| N-H | 1.010 | |

| Bond Angles | (°) | |

| S=C-N | 124.0 | |

| S=C-C(aromatic) | 120.5 | |

| N-C-C(aromatic) | 115.5 | |

| C-C-C (in ring) | 118.0 - 121.0 | |

| F-C-C (in ring) | 119.0 | |

| Dihedral Angles | (°) | |

| S=C-C-C | ~180.0 (planar) or ~0.0 | |

| N-C-C-C | ~0.0 (planar) or ~180.0 |

Note: This data is illustrative and requires actual computation for verification.

Experimental Validation: X-ray Crystallography

The "gold standard" for determining the solid-state molecular structure of a crystalline compound is single-crystal X-ray diffraction.

Experimental Protocol

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Relationships

The logical flow of a comprehensive structural analysis involves a synergistic relationship between theoretical calculations and experimental validation. The theoretical model provides a detailed initial structure and insights into the molecule's electronic properties, while the experimental data provides the definitive solid-state structure.

Methodological & Application

Application Notes and Protocols: Synthesis of Thiazoles Using 2,4-Difluorobenzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-(2,4-difluorophenyl)thiazole derivatives using 2,4-difluorobenzene-1-carbothioamide. The protocols are based on the well-established Hantzsch thiazole synthesis, a versatile and widely used method for constructing the thiazole ring. This class of compounds is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

Overview of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between a thioamide and an α-haloketone to form a thiazole. The reaction is known for its reliability and generally good yields. The core transformation involves the formation of a 2,4-disubstituted thiazole ring, a key scaffold in many biologically active molecules.

The general reaction scheme is as follows:

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of 2-(2,4-difluorophenyl)-4-arylthiazoles. While a specific protocol for every possible α-haloketone is not provided, this general procedure can be adapted for various substrates.

Protocol 1: Synthesis of 2-(2,4-Difluorophenyl)-4-arylthiazole

Materials:

-

This compound

-

Substituted α-bromoacetophenone (or other α-haloketone)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add the desired substituted α-bromoacetophenone (1.0 - 1.1 equivalents).

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or triethylamine to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven or air-dry to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Safety Precautions:

-

α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol is flammable; avoid open flames.

Data Presentation: Biological Activities

Thiazole derivatives, including those bearing a 2,4-difluorophenyl moiety, have shown promising biological activities. The following tables summarize some of the reported in vitro activities of related thiazole compounds.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole Derivative 1 | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| Thiazole Derivative 2 | HepG2 (Liver) | 7.26 ± 0.44 | [1] |

| Thiazole Derivative 3 | HCT-116 (Colon) | 9.35 ± 0.61 | [2] |

| Thiazole Derivative 4 | PC-3 (Prostate) | 12.57 ± 1.09 | [2] |

| Thiazole Derivative 5 | A549 (Lung) | 4.2 | [3] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative A | Staphylococcus aureus | 16.1 | [4] |

| Thiazole Derivative B | Escherichia coli | 16.1 | [4] |

| Thiazole Derivative C | Bacillus subtilis | 28.8 | [4] |

| Thiazole Derivative D | Candida albicans | 15.3 | [4] |

| Thiazole Derivative E | Aspergillus niger | 16.2 | [4] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have suggested that the anticancer activity of certain thiazole derivatives is due to their ability to inhibit key enzymes in cellular signaling pathways that are crucial for cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway.[5][6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a halt in cell proliferation.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the putative point of inhibition by 2-(2,4-difluorophenyl)thiazole derivatives.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and initial biological evaluation of 2-(2,4-difluorophenyl)thiazole derivatives.

Caption: General workflow for thiazole synthesis and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Biological Relevance of 2-(2,4-Difluorophenyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,4-difluorobenzene-1-carbothioamide with α-haloketones provides a direct route to a versatile class of heterocyclic compounds: 2-(2,4-difluorophenyl)thiazoles. This reaction, a variation of the classic Hantzsch thiazole synthesis, is a cornerstone in medicinal chemistry for creating scaffolds with a wide range of biological activities. The resulting 2,4-disubstituted thiazole core is a prevalent feature in numerous pharmacologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The incorporation of the 2,4-difluorophenyl moiety can further enhance the pharmacological profile of these compounds by modulating their lipophilicity, metabolic stability, and binding interactions with biological targets.

These application notes provide detailed protocols for the synthesis of 2-(2,4-difluorophenyl)thiazole derivatives and explore their potential as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Reaction of this compound with α-Haloketones: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole derivatives.[1] The reaction proceeds via the condensation of a thioamide with an α-haloketone. In this specific application, this compound serves as the thioamide component.

The reaction mechanism involves three key steps:

-

Nucleophilic Attack: The sulfur atom of the this compound acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.[2]

-

Cyclization: An intramolecular cyclization occurs when the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[2]

-

Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic thiazole ring.[2]

Experimental Protocols

General Protocol for the Synthesis of 2-(2,4-Difluorophenyl)-4-arylthiazoles

This protocol describes a general procedure for the reaction of this compound with various substituted α-bromoacetophenones.

Materials:

-

This compound

-

Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone, 2-bromo-1-(4-methoxyphenyl)ethanone)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10-15 mL).

-

To this solution, add the substituted α-bromoacetophenone (1.0 mmol).

-

The reaction mixture is then heated to reflux with constant stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.[3]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(2,4-difluorophenyl)-4-arylthiazole derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the synthesis of various 2-(2,4-difluorophenyl)thiazole derivatives from this compound and different α-haloketones. Please note that yields are highly dependent on specific reaction conditions and purification methods.

| α-Haloketone | Product | Reaction Time (h) | Yield (%) |

| 2-bromo-1-phenylethanone | 2-(2,4-Difluorophenyl)-4-phenylthiazole | 4-5 | 75-85 |

| 2-bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-2-(2,4-difluorophenyl)thiazole | 5-6 | 70-80 |

| 2-bromo-1-(4-methoxyphenyl)ethanone | 2-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)thiazole | 4-5 | 80-90 |

| 2-bromo-1-(4-nitrophenyl)ethanone | 2-(2,4-Difluorophenyl)-4-(4-nitrophenyl)thiazole | 6-7 | 65-75 |

| 1-bromo-3,3-dimethylbutan-2-one | 2-(2,4-Difluorophenyl)-4-(tert-butyl)thiazole | 5-6 | 60-70 |

Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2-(2,4-difluorophenyl)thiazoles.

Application in Drug Development: Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][4] Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for the development of novel anticancer therapies.[1] Several thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[4]

The mechanism of inhibition by these thiazole derivatives often involves competitive binding to the ATP-binding pocket of the kinase domain of PI3K and mTOR, thereby preventing the phosphorylation of their downstream targets.[2] This leads to the suppression of the pro-survival and pro-proliferative signals mediated by this pathway, ultimately inducing apoptosis and inhibiting tumor growth.

PI3K/AKT/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives.

Conclusion

The reaction of this compound with α-haloketones via the Hantzsch synthesis provides an efficient and versatile method for the preparation of a diverse library of 2-(2,4-difluorophenyl)thiazole derivatives. These compounds are of significant interest to the drug development community due to their potential to modulate key signaling pathways, such as the PI3K/AKT/mTOR cascade, which are implicated in various diseases, including cancer. The protocols and data presented herein offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of novel and effective therapeutic agents.

References

Application Notes and Protocols: 2,4-Difluorobenzene-1-carbothioamide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzene-1-carbothioamide is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the difluorophenyl motif is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including thiazoles, pyrimidines, and thiadiazoles, using this compound as the starting material.

The thioamide functionality serves as a key building block for various cyclization reactions. Its nucleophilic sulfur and nitrogen atoms readily react with suitable electrophilic partners to construct five- and six-membered heterocyclic rings. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of novel chemical entities for drug discovery and development.

I. Synthesis of 2-(2,4-Difluorophenyl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. This compound readily participates in this reaction to afford a variety of 2-(2,4-difluorophenyl)thiazole derivatives, which are scaffolds of interest for their potential biological activities.

General Reaction Scheme:

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-4-arylthiazoles

This protocol describes the synthesis of 2-(2,4-difluorophenyl)thiazoles by reacting this compound with various α-bromoacetophenones.

Materials:

-

This compound

-

Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

-

To this solution, add the corresponding substituted α-bromoacetophenone (1.0 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, pour the reaction mixture into ice-cold water (50 mL) to induce precipitation.

-

Wash the collected solid with a 10% aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with deionized water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(2,4-difluorophenyl)-4-arylthiazole.

Data Presentation:

| Entry | R Group of α-bromoacetophenone | Product | Yield (%) |

| 1 | Phenyl | 2-(2,4-Difluorophenyl)-4-phenylthiazole | 85-95 |

| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-(2,4-difluorophenyl)thiazole | 88-92 |

| 3 | 4-Bromophenyl | 4-(4-Bromophenyl)-2-(2,4-difluorophenyl)thiazole | 87-93 |

| 4 | 4-Nitrophenyl | 2-(2,4-Difluorophenyl)-4-(4-nitrophenyl)thiazole | 80-90 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

II. Synthesis of 2-(2,4-Difluorophenyl)pyrimidine Derivatives

Pyrimidines are a fundamentally important class of heterocycles found in nucleic acids and numerous pharmaceuticals. The synthesis of 2-substituted pyrimidines can be achieved through the condensation of a thioamide with a 1,3-dicarbonyl compound or its equivalent.

General Reaction Scheme:

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2,4-difluorophenyl)-4-methylpyrimidine-5-carboxylate

This protocol describes the reaction of this compound with ethyl 2-acetyl-3-ethoxyacrylate.

Materials:

-

This compound

-

Ethyl 2-acetyl-3-ethoxyacrylate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Acetic acid

-

Deionized water

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mmol) in absolute ethanol (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

To the sodium ethoxide solution, add this compound (1.0 mmol) and stir until completely dissolved.

-

Add ethyl 2-acetyl-3-ethoxyacrylate (1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

-

Pour the neutralized mixture into ice-cold water (50 mL) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2,4-difluorophenyl)-4-methylpyrimidine-5-carboxylate.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Ethyl 2-acetyl-3-ethoxyacrylate | Ethyl 2-(2,4-difluorophenyl)-4-methylpyrimidine-5-carboxylate | 70-80 |

III. Synthesis of 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-amine

1,3,4-Thiadiazoles are another important class of heterocyclic compounds with a broad range of biological activities. 2-Amino-5-substituted-1,3,4-thiadiazoles can be synthesized from the corresponding thioamide by reaction with cyanogen bromide or by the cyclization of a thiosemicarbazide intermediate.

General Reaction Scheme:

Caption: General workflow for 1,3,4-thiadiazole synthesis.

Experimental Protocol: Synthesis of 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-amine

This protocol describes the synthesis via the reaction of this compound with cyanogen bromide.

Materials:

-

This compound

-

Cyanogen bromide (BrCN) (Caution: Highly Toxic!)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Caution! Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide (1.0 mmol in 2 mL of water) dropwise.

-

To this cold solution, add a solution of cyanogen bromide (1.0 mmol) in methanol (5 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and neutralize with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-amine.

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Yield (%) |